molecular formula C16H22FN3O3 B2473313 ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate CAS No. 478077-51-9

ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate

Cat. No.: B2473313
CAS No.: 478077-51-9
M. Wt: 323.368
InChI Key: SRVCVNNQOQHCPE-SDXDJHTJSA-N
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Description

Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an ethyl ester, and a methoxyimino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate typically involves multiple steps, starting with the preparation of the piperazine derivative. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a halogenated aromatic compound with the piperazine ring.

    Formation of the Methoxyimino Group: This is typically done by reacting the intermediate with methoxyamine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated aromatic compounds in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group allow it to bind to various receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methoxyimino)propanoate can be compared with other piperazine derivatives and fluorophenyl compounds:

    Piperazine Derivatives: Compounds like 1-(4-fluorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine share structural similarities but differ in their functional groups and biological activities.

    Fluorophenyl Compounds: Compounds such as 4-fluorobenzylamine and 4-fluorophenylacetic acid have similar aromatic substitutions but differ in their overall structure and reactivity.

Properties

IUPAC Name

ethyl (2Z)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyiminopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O3/c1-3-23-16(21)15(18-22-2)12-19-8-10-20(11-9-19)14-6-4-13(17)5-7-14/h4-7H,3,8-12H2,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVCVNNQOQHCPE-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/CN1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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